
3,3-Bis(4-chlorophenyl)-2-benzothiophene-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(4-chlorophenyl)-2-benzothiophene-1-thione is a synthetic organic compound characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a benzothiophene ring with a thione group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(4-chlorophenyl)-2-benzothiophene-1-thione typically involves multi-step organic reactions. One common method includes the reaction of ethyl benzoyl acetate with anhydrous potassium carbonate and a catalytic amount of tetrabutylammonium bromide in the presence of carbon disulfide. The mixture is stirred at room temperature, followed by the addition of methyl iodide and further stirring at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar organic reactions scaled up for industrial use, with considerations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis(4-chlorophenyl)-2-benzothiophene-1-thione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3,3-Bis(4-chlorophenyl)-2-benzothiophene-1-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Wirkmechanismus
The mechanism of action of 3,3-Bis(4-chlorophenyl)-2-benzothiophene-1-thione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to specific proteins or enzymes: This can alter their activity and lead to changes in cellular processes.
Modulating signaling pathways: This can affect cell growth, differentiation, and apoptosis.
Generating reactive oxygen species (ROS): This can induce oxidative stress and damage cellular components, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Bis(4-chlorophenyl)propionic acid
- 2,2-Bis(4-chlorophenyl)-1,1,1-trichloroethane (DDT)
- 3,3-Bis(4-chlorophenyl)-1-propene
Uniqueness
3,3-Bis(4-chlorophenyl)-2-benzothiophene-1-thione is unique due to its benzothiophene ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
93702-98-8 |
|---|---|
Molekularformel |
C20H12Cl2S2 |
Molekulargewicht |
387.3 g/mol |
IUPAC-Name |
3,3-bis(4-chlorophenyl)-2-benzothiophene-1-thione |
InChI |
InChI=1S/C20H12Cl2S2/c21-15-9-5-13(6-10-15)20(14-7-11-16(22)12-8-14)18-4-2-1-3-17(18)19(23)24-20/h1-12H |
InChI-Schlüssel |
OTJJSPSKEISBIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=S)SC2(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-{[6-(Decylsulfanyl)hexyl]oxy}phenyl)ethan-1-one](/img/structure/B14365664.png)

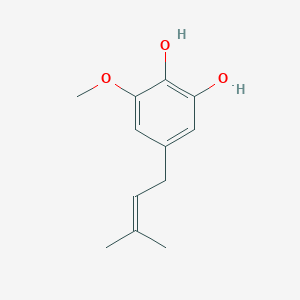
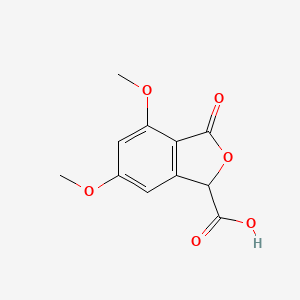
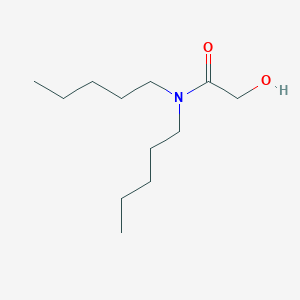
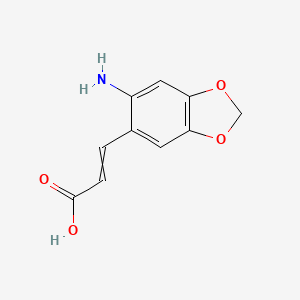
![N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365702.png)
![2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one](/img/structure/B14365710.png)
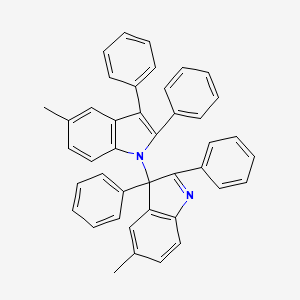

![{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane](/img/structure/B14365726.png)
![N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365738.png)
![(3E)-3-[(3-Methylphenyl)imino]butan-2-one](/img/structure/B14365742.png)
![N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365748.png)
